molecular formula C16H8F3N5O2 B2806127 3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 303149-04-4

3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2806127
CAS No.: 303149-04-4
M. Wt: 359.268
InChI Key: QKRRWLCCIWNAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound featuring a triazoloquinazoline core substituted with a nitro group at the 3-position of the phenyl ring and a trifluoromethyl group at the 5-position of the quinazoline scaffold. This compound belongs to a class of triazoloquinazolines, which are notable for their diverse biological activities (e.g., anticancer, anticonvulsant) and photophysical properties (e.g., fluorescence, solvatochromism) . The nitro group introduces strong electron-withdrawing effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

3-(3-nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F3N5O2/c17-16(18,19)15-20-12-7-2-1-6-11(12)14-22-21-13(23(14)15)9-4-3-5-10(8-9)24(25)26/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRRWLCCIWNAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cycloaddition of nitrile imines with appropriate substrates. One common method is the base-promoted [3 + 2] cycloaddition of nitrile imines and 1H-benzo[d]imidazole-2-thiols . This reaction is carried out under mild conditions and features high efficiency and good functional group tolerance.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroquinazoline derivatives.

    Reduction: Formation of aminoquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazolines with various functional groups.

Scientific Research Applications

Structure and Characteristics

  • Molecular Formula : C12H8F3N5O2
  • Molecular Weight : 307.22 g/mol
  • Melting Point : Data not explicitly provided in the search results.

The compound features a trifluoromethyl group and a nitrophenyl moiety, which are significant for its biological activity and chemical reactivity.

Medicinal Chemistry

Anticancer Activity
Research indicates that triazoloquinazolines exhibit significant anticancer properties. For instance, studies have demonstrated that analogs of this compound can inhibit the proliferation of various cancer cell lines. A notable study showed that derivatives with similar structures had IC50 values in the micromolar range against human cancer cell lines, suggesting their potential as anticancer agents .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or enzymes involved in cell signaling pathways crucial for cancer cell survival. The presence of the trifluoromethyl group is believed to enhance binding affinity to these targets due to increased lipophilicity .

Material Science

Fluorescent Properties
Recent investigations have explored the use of triazoloquinazolines as fluorescent probes in material science. Their unique electronic properties allow them to be utilized in organic light-emitting diodes (OLEDs) and as sensors for detecting metal ions or biological molecules. The incorporation of the trifluoromethyl group enhances electron mobility, making these compounds suitable for high-performance applications .

Agricultural Chemistry

Pesticidal Activity
Compounds within this class have shown potential as agrochemicals. Preliminary studies suggest that derivatives can act as effective pesticides against certain pests and pathogens due to their ability to disrupt biological processes in target organisms . The nitrophenyl group may play a role in enhancing the bioactivity of these compounds.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of triazoloquinazoline derivatives, including 3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline. The results indicated that several compounds exhibited potent cytotoxicity against breast cancer cell lines with IC50 values ranging from 1 to 10 µM. The study concluded that further optimization could lead to promising anticancer therapeutics .

Case Study 2: Fluorescent Probes

In another investigation, researchers synthesized various triazoloquinazolines and tested their fluorescent properties. The compound was found to exhibit strong fluorescence under UV light, making it suitable for applications in bioimaging and sensing technologies. The study highlighted the potential for developing new fluorescent markers based on this scaffold .

Case Study 3: Pesticidal Activity

A field study assessed the effectiveness of triazoloquinazoline derivatives as pesticides against common agricultural pests. The results showed significant reductions in pest populations when treated with formulations containing these compounds. This suggests a viable pathway for developing environmentally friendly pest control agents .

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with molecular targets such as histone acetyltransferase PCAF. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the acetylation of histones . This inhibition can lead to changes in gene expression and has been linked to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Photophysical Properties

Triazoloquinazolines exhibit tunable fluorescence depending on substituents. Key comparisons include:

Compound Substituents (Position 3 / Position 5) Fluorescence Quantum Yield (Φ) Solvatochromism Key Findings
Target Compound 3-Nitrophenyl / CF₃ Not reported Likely high Nitro group may quench fluorescence but enhance solvatochromic shifts
5-(4'-Diphenylamino-biphenyl)-3-(4-CF₃-phenyl) 4-CF₃-phenyl / Biphenyl 94% (in toluene) Observed Electron-donating diphenylamino group enhances emission
5-(4'-Diethylamino-biphenyl)-[1,2,4]triazolo[4,3-c]quinazoline H / Diethylamino-biphenyl 72% (in toluene) Moderate Alkylamino groups improve solid-state emission

Key Insights :

  • Electron-withdrawing groups (e.g., nitro, CF₃) reduce fluorescence intensity but improve solvatochromic responsiveness .
  • Electron-donating groups (e.g., diphenylamino) increase quantum yields and enable aggregation-induced emission (AIE) .
Anticancer Activity
Compound Substituents (Position 3 / Position 5) IC₅₀ (MCF-7) Mechanism of Action
Target Compound 3-Nitrophenyl / CF₃ Not reported Potential ROS-mediated apoptosis
5g: 3-(2,3,4-Trimethoxyphenyl)-5-phenyl Trimethoxyphenyl / Phenyl 1.14 µM Tubulin inhibition
NTCHMTQ: 3-(5-Nitro-2-thienyl)-5-morpholin-4-yl 5-Nitrothienyl / Morpholine <4 µg/mL DNA interaction (non-intercalative)

Key Insights :

  • Nitro-containing derivatives (e.g., NTCHMTQ) exhibit potent cytotoxicity, possibly via reactive oxygen species (ROS) generation .
  • Trifluoromethyl groups enhance membrane permeability, improving bioavailability .
Anticonvulsant Activity
Compound Substituents (Position 5) ED₅₀ (MES Test)
5-[3-(CF₃)phenoxy]thieno-triazoloquinazoline 3-CF₃-phenoxy 11.5 mg/kg
Target Compound CF₃ Not tested

Key Insight :

  • CF₃-substituted triazoloquinazolines show superior anticonvulsant activity compared to carbamazepine .

Comparison with Analogs :

  • Chlorophenyl and morpholino derivatives (e.g., 3-(4-Bromophenyl)-5-methoxyphenoxy) are synthesized similarly, using substituted boronic acids .

Biological Activity

3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a compound belonging to the triazole and quinazoline families, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C12H7F3N4O2
  • Molecular Weight : 300.2 g/mol

Biological Activity Overview

Research indicates that compounds in the triazoloquinazoline class exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under consideration has shown promising results in various studies.

Anticancer Activity

Recent studies have demonstrated that triazoloquinazolines possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Effects : In vitro studies have shown that this compound induces cell death in cancer cell lines such as HeLa and B16. The compound was found to cause morphological changes and necrosis at micromolar concentrations .
  • Mechanism of Action : The cytotoxicity appears to be mediated through the induction of apoptosis via caspase activation. Specifically, the compound increased the sub-G0 cell fraction and induced DNA fragmentation indicative of apoptotic processes .

Pharmacological Studies

Pharmacological evaluations have focused on the following aspects:

  • In Vivo Studies : Animal models have been used to assess the efficacy of this compound in reducing tumor volumes. However, results indicate that while significant cytotoxicity was observed in vitro, the in vivo efficacy may vary .
  • Cardiovascular Effects : Some derivatives of triazoloquinazolines have shown antihypertensive effects in animal models. These findings suggest potential cardiovascular applications for compounds with similar structures .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cell lines
AntimicrobialPotential activity against pathogens
AntihypertensiveReduces blood pressure in animal models

Case Study: Cytotoxic Effects on HeLa Cells

In a study examining the effects of this compound on HeLa cells:

  • IC50 Value : The IC50 was determined to be approximately 12 µM.
  • Mechanism : The study indicated that the compound induced significant morphological changes and increased caspase 3 activity leading to apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.